1-Fluoroglucopyranosyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoroglucopyranosyl fluoride is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. It is a fluorinated glucose derivative that has been synthesized using different methods.
Wirkmechanismus
1-Fluoroglucopyranosyl fluoride is a fluorinated glucose derivative that can be used as a substrate for various enzymes, including hexokinase and glucokinase. It is phosphorylated by these enzymes to form 1-fluoro-2-deoxy-D-glucose-6-phosphate, which is a non-metabolizable analog of glucose-6-phosphate. This analog can be used to study the mechanisms of glucose metabolism and the regulation of glucose uptake in cells.
Biochemical and Physiological Effects:
The use of 1-Fluoroglucopyranosyl fluoride as a substrate for hexokinase and glucokinase can have various biochemical and physiological effects. It can inhibit the glycolytic pathway and lead to a decrease in ATP production in cells. Additionally, it can inhibit the uptake of glucose by cells, which can have implications for the treatment of diseases such as cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Fluoroglucopyranosyl fluoride in lab experiments is its ability to act as a non-metabolizable analog of glucose-6-phosphate. This allows researchers to study the mechanisms of glucose metabolism and the regulation of glucose uptake in cells. However, one limitation of using 1-Fluoroglucopyranosyl fluoride is its potential toxicity, which can affect the viability of cells in experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-Fluoroglucopyranosyl fluoride in scientific research. One potential direction is the development of new imaging agents for PET imaging of glucose metabolism in living organisms. Additionally, 1-Fluoroglucopyranosyl fluoride can be used to study the interactions between enzymes and substrates in more detail, which can lead to the development of new drugs and therapies for various diseases. Finally, the synthesis method of 1-Fluoroglucopyranosyl fluoride can be improved to increase the yield and purity of the compound.
Synthesemethoden
The synthesis of 1-Fluoroglucopyranosyl fluoride can be achieved through different methods, including the reaction of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose with diethylaminosulfur trifluoride (DAST) or the reaction of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose with hydrogen fluoride (HF) gas. The latter method is more efficient and yields a higher amount of the desired product.
Wissenschaftliche Forschungsanwendungen
1-Fluoroglucopyranosyl fluoride has been used in various scientific research applications, including as a fluorinated glucose derivative for imaging purposes. It has been used as a substrate for the synthesis of 18F-labeled glucose analogs, which can be used for positron emission tomography (PET) imaging of glucose metabolism in living organisms. Additionally, 1-Fluoroglucopyranosyl fluoride has been used as a tool for studying the interactions between enzymes and substrates.
Eigenschaften
CAS-Nummer |
138079-73-9 |
---|---|
Molekularformel |
C6H10F2O5 |
Molekulargewicht |
200.14 g/mol |
IUPAC-Name |
(3R,4S,5S,6R)-2,2-difluoro-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H10F2O5/c7-6(8)5(12)4(11)3(10)2(1-9)13-6/h2-5,9-12H,1H2/t2-,3-,4+,5-/m1/s1 |
InChI-Schlüssel |
ABHUQGCQAICAGN-SQOUGZDYSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)(F)F)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)(F)F)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)(F)F)O)O)O)O |
Andere CAS-Nummern |
138079-73-9 |
Synonyme |
1-fluoroglucopyranosyl fluoride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.